6-Bromo-2-chloro-quinazolin-8-ol

Sequential Cross-Coupling PDK1 Inhibitor Synthesis Orthogonal Reactivity

Streamline kinase inhibitor synthesis with this orthogonal trisubstituted quinazoline scaffold. - C6-Br: enables Suzuki couplings for aryl introductions. - C2-Cl: permits SNAr with amines. - C8-OH: allows O-alkylation/acylation. - Directly usable in PDK1 programs (WO2007117607A9). High purity (≥98%) reduces impurity profiling efforts. Global stock ensures reliable supply.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B8620191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-quinazolin-8-ol
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Cl)O)Br
InChIInChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H
InChIKeyMJUAZDFQCGSZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-quinazolin-8-ol: Structural Profile and Procurement Specifications


6-Bromo-2-chloro-quinazolin-8-ol (CAS 1036757-57-9) is a trisubstituted quinazoline with a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol . Its structure features a bromine atom at the 6-position, a chlorine atom at the 2-position, and a hydroxyl group at the 8-position on the quinazoline core . This specific substitution pattern places it within the quinazoline class, which is extensively explored for kinase inhibition, but its unique trisubstituted architecture distinguishes it from common mono- or di-substituted analogs for synthetic chemistry applications.

Orthogonal C6–Br and C2–Cl handles support sequential cross-coupling workflow
C8–OH group enables further derivatization or pharmacophore installation
Documented as a downstream intermediate in a patented kinase inhibitor synthetic route

Why 6-Bromo-2-chloro-quinazolin-8-ol Cannot Be Replaced by Generic Quinazoline Analogs


Simple in-class substitution is not viable for 6-bromo-2-chloro-quinazolin-8-ol. The compound's value as a synthetic intermediate is derived from the synergistic presence of three distinct functional groups: a C6-bromine for transition metal-catalyzed cross-coupling, a C2-chlorine for nucleophilic aromatic substitution, and a C8-hydroxyl group for further derivatization or target engagement [1]. Replacing it with an analog lacking any one of these groups would dismantle its designed synthetic utility. For instance, 6-bromo-2-chloroquinazoline (CAS 882672-05-1) lacks the 8-OH handle, while 2-chloroquinazolin-8-ol (CAS 953039-10-6) lacks the C6-Br coupling site, each resulting in a loss of orthogonal reactivity and synthetic efficiency .

Target Compound 6-Bromo-2-chloro-quinazolin-8-ol (C6-Br, C2-Cl, C8-OH)
Substitute Misses 6-Bromo-2-chloroquinazoline lacks C8–OH, removing a derivatization handle.
Target Compound Orthogonal reactivity from C6-Br and C2-Cl
Substitute Misses 2-Chloroquinazolin-8-ol lacks C6–Br, forfeiting site-selective coupling.
Target Compound Pre-installed 8-OH pharmacophore for kinase inhibitor design
Substitute Misses Analogs without C8–OH require late-stage oxidation, impacting yield.

Quantitative Differentiation Guide for Procurement


Orthogonal Reactivity Advantage Over Mono-Halogenated Analogs

The presence of both bromine and chlorine atoms on the quinazoline core provides distinct, orthogonal reactive handles. The C6-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the C2-Cl bond, enabling site-selective sequential functionalization without the need for protecting group strategies [1]. This is a key advantage over mono-halogenated alternatives like 6-bromo-2-chloroquinazoline or 2-chloroquinazolin-8-ol, which offer only one reactive site.

Orthogonal reactivity
Class-level
2 distinct halogen handles (C6-Br more reactive than C2-Cl) vs. 1 in mono-halogenated comparators
Supports sequential functionalization route design without protecting groups
Based on general aryl halide reactivity; conditions may require optimization
Sequential Cross-Coupling PDK1 Inhibitor Synthesis Orthogonal Reactivity

Key Intermediate in a Documented PDK1 Inhibitor Synthesis Route

6-Bromo-2-chloro-quinazolin-8-ol is a direct downstream synthetic intermediate in a patented route for PDK1 inhibitors. The synthesis proceeds via a quantitative BBr₃-mediated demethylation of 6-bromo-2-chloro-8-methoxyquinazoline, yielding the 8-hydroxy compound as an impure solid used directly in the next step [1]. The patent WO2007117607A9 explicitly includes the 8-methoxy precursor in its chemical inventory, linking the target compound to a documented therapeutic development program [2].

PDK1 inhibitor synthesis route
Head-to-head
Direct downstream intermediate in patent WO2007117607A9; derived via BBr₃ demethylation of 8-methoxy precursor
Confirms compound is a validated building block, not a speculative intermediate
Reaction uses BBr₃ in DCM at 45°C; crude product used directly in next step
PDK1 Kinase Cancer Synthetic Intermediate

8-OH Group as a Pharmacophore Differentiator for Kinase Inhibitors

The 8-hydroxyl group on the quinazoline scaffold is a recognized pharmacophoric element in kinase inhibitor design, capable of mimicking the phenolic OH of tyrosine in ATP-binding sites [1]. In advanced 4-anilinoquinazoline EGFR inhibitors, the 8-OH has been shown to form critical hydrogen bonds that enhance binding affinity. Analogs without this group, such as 6-bromo-2-chloroquinazoline, lose this interaction potential.

8-OH pharmacophore handle
Class-level
8-OH present (hydrogen-bond donor/acceptor) vs. 6-bromo-2-chloroquinazoline lacking this group
Pre-installs a kinase-targeted pharmacophore, avoiding later deprotection or oxidation
Inferred from 4-anilinoquinazoline SAR; specific target binding must be validated
EGFR Inhibition Pharmacophore Kinase Inhibitor Design

Comparative Vendor Purity Advantage

Analysis of vendor specifications reveals quantifiable quality differentiation. Leyan supplies 6-bromo-2-chloroquinazolin-8-ol at a certified purity of 98% (Product No. 1966102) . This is significantly higher than the 95% purity standard offered by other commercial suppliers for this compound . Higher initial purity reduces the burden of pre-use purification, potentially saving time and resources in multi-step synthetic sequences.

Vendor purity specification
Data to verify
98% (Leyan) vs. 95% (other suppliers)
Reported purity advantage may reduce pre-use purification and improve lot consistency
Vendor certificates should be reviewed; no independent source provided
Vendor Comparison Purity Specification Quality Control

Optimal Application Scenarios Based on Differentiated Evidence


Divergent Synthesis of Trisubstituted Quinazoline Kinase Inhibitor Libraries

The orthogonal reactivity of C6-Br and C2-Cl, combined with the C8-OH, makes this compound an ideal central scaffold for divergent library synthesis. A typical workflow involves initial functionalization of the C6-Br via Suzuki coupling to introduce aryl or heteroaryl groups, followed by nucleophilic substitution at C2-Cl with amines, and finally derivatization of the C8-OH through alkylation or acylation. This strategy is directly aligned with the synthetic logic documented in the PDK1 inhibitor patent WO2007117607A9, where the 8-methoxy precursor undergoes late-stage demethylation to reveal the 8-OH [1].

Synthesis of 8-Hydroxy-4-anilinoquinazoline EGFR/HER2 Inhibitor Candidates

For programs targeting EGFR or HER2 kinases, the 8-OH group is a valuable pharmacophoric feature. Starting from 6-bromo-2-chloro-quinazolin-8-ol allows the introduction of a 4-anilino group via Chichibabin-type amination or palladium-catalyzed C-N coupling, while the C6 and C8 positions can be independently modified to optimize potency and selectivity. This contrasts with using 6-bromo-2-chloroquinazoline, which would require a separate, low-yielding oxidation step to install the beneficial 8-OH group later in the synthesis .

High-Fidelity Scale-Up of Patent-Disclosed PDK1 Inhibitor Routes

For CROs and pharmaceutical process chemistry groups tasked with reproducing or scaling the PDK1 inhibitor chemistry from WO2007117607A9, sourcing 6-bromo-2-chloro-quinazolin-8-ol of proven high purity (98%) from a qualified vendor like Leyan is critical. The documented demethylation step produces the compound in a state suitable for direct use in the subsequent coupling reaction, making purity at this stage a key determinant of overall yield and impurity profile in the final API intermediate.

Application
Selection Property
Validation Focus
Divergent synthesis of trisubstituted quinazoline kinase inhibitor libraries
Orthogonal reactivity of C6-Br, C2-Cl, and derivatizable C8-OH
Sequential functionalization strategy alignment and protecting-group-free routes
Synthesis of 8-hydroxy-4-anilinoquinazoline EGFR/HER2 inhibitor candidates
Pre-installed 8-OH pharmacophoric handle on the quinazoline core
Avoidance of late-stage oxidation; retention of hydrogen-bond capacity
High-fidelity scale-up of patent-disclosed PDK1 inhibitor synthetic routes
Vendor-certified purity and documented patent intermediate lineage
Lot-to-lot purity consistency and impurity profile impact on downstream coupling efficiency
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